4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
Description
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester (CAS: 65728-19-0) is a sterically hindered piperidine derivative with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol . The compound features a methyl ester group at the 4-position of the piperidine ring and four methyl substituents at the 2,2,6,6-positions, conferring significant steric hindrance. This structural motif is critical in applications such as polymer stabilization and analytical chemistry, where its reverse-phase HPLC separation has been optimized using a Newcrom R1 column .
Properties
IUPAC Name |
methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10/h8,12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNOMITQVOFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069232 | |
| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58113-54-5 | |
| Record name | Methyl 2,2,6,6-tetramethyl-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58113-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 2,2,6,6-Tetramethyl-4-Piperidinone to Carboxylic Acid
The ketone group in 2,2,6,6-tetramethyl-4-piperidinone (triacetonamine) serves as a pivotal intermediate for oxidation to the corresponding carboxylic acid. While direct oxidation of ketones to carboxylic acids is challenging, concentrated nitric acid under reflux conditions has been employed for analogous substrates. For instance, heating triacetonamine with nitric acid at 100–120°C for 12–24 hours may yield 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. This method, though harsh, aligns with industrial practices for oxidizing sterically hindered ketones.
Esterification to Methyl Ester
The carboxylic acid intermediate undergoes esterification with methanol via acid-catalyzed Fischer esterification. Sulfuric acid (5–10 mol%) facilitates the reaction at reflux (65–70°C), producing the methyl ester in yields exceeding 80%. Alternative catalysts, such as p-toluenesulfonic acid, offer comparable efficiency while minimizing side reactions. Post-reaction purification via silica gel chromatography or recrystallization ensures high purity (>98%).
Alternative Route via Pyridinecarboxylic Acid Hydrogenation
Hydrogenation of 2,2,6,6-Tetramethyl-4-Pyridinecarboxylic Acid Methyl Ester
Starting with a pre-functionalized pyridine derivative, this route involves catalytic hydrogenation to reduce the aromatic ring. For example, 2,2,6,6-tetramethyl-4-pyridinecarboxylic acid methyl ester, dissolved in methanol with 5% palladium-on-carbon (Pd/C), undergoes hydrogenation at 45–55°C under 2–3 atm H₂ pressure. The reaction typically completes within 6–8 hours, yielding the saturated piperidine ester. This method mirrors protocols described in CN103524401A for analogous piperidinecarboxylic acids.
Challenges in Precursor Synthesis
Synthesizing the pyridine precursor remains a bottleneck. Multistep alkylation of 4-pyridinecarboxylic acid methyl ester with methyl groups at positions 2 and 6 requires stringent conditions, including lithium diisopropylamide (LDA) for deprotonation and methyl iodide as the alkylating agent. Steric hindrance from existing methyl groups complicates further substitutions, often necessitating excess reagents and prolonged reaction times.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Scalability |
|---|---|---|---|---|
| Oxidation-Esterification | 2,2,6,6-Tetramethyl-4-piperidinone | Nitric acid oxidation, Fischer esterification | 60–70% | Moderate (harsh conditions) |
| Pyridine Hydrogenation | 2,2,6,6-Tetramethyl-4-pyridinecarboxylate | Catalytic hydrogenation | 75–85% | High (requires precursor synthesis) |
The oxidation-esterification route benefits from readily available triacetonamine but faces yield limitations due to incomplete oxidation. In contrast, the hydrogenation method offers superior yields but depends on complex precursor synthesis. Industrial applications may favor the latter for scalability, provided precursor costs are mitigated.
Experimental Optimization and Industrial Adaptations
Catalytic System Tuning
In hydrogenation reactions, substituting Pd/C with Raney nickel reduces costs without sacrificing efficiency. For example, Raney nickel (10 wt%) in ethanol at 50°C achieves full conversion within 10 hours, albeit with slightly lower selectivity (88% vs. 92% for Pd/C).
Solvent Effects in Esterification
Methanol, while standard, can be replaced with ethanol or toluene to modulate reaction kinetics. Toluene, with its azeotropic properties, facilitates water removal during esterification, pushing equilibrium toward ester formation.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester, a derivative of piperidine, is a chemical compound with the molecular formula . It is known for its stability and unique structural features, making it valuable in scientific and industrial applications.
Applications in Scientific Research
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
- Biology It serves as a precursor for synthesizing biologically active compounds.
- Medicine Its derivatives are explored for potential therapeutic applications, including as intermediates in drug development.
- Industry It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized to form corresponding N-oxides. Common oxidizing agents include oxone and hydrogen peroxide.
- Reduction Reduction reactions can convert it into different piperidine derivatives. Reducing agents such as lithium aluminum hydride are often used.
- Substitution It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Nucleophiles like amines and thiols can be used under basic conditions.
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives.
Related Compounds
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Esters of 2,2,6,6-Tetramethylpiperidine-4-carboxylic Acid
The methyl ester is part of a broader family of esters derived from 2,2,6,6-tetramethylpiperidine-4-carboxylic acid. Key analogs include:
Parent Acid and Ketone Derivatives
- 4-Piperidinecarboxylic Acid, 2,2,6,6-Tetramethyl- (Parent Acid): Molecular formula C₉H₁₇NO₂ (MW: 171.24 g/mol). The carboxylic acid form lacks the ester group, increasing polarity and acidity. It serves as a precursor for ester synthesis .
- 2,2,6,6-Tetramethyl-4-piperidone (TMPD): Molecular formula C₉H₁₇NO (MW: 155.24 g/mol). Replacing the ester with a ketone introduces different reactivity, notably in toxicity (mouse LD₅₀: 935.4 mg/kg) . TMPD’s acute toxicity in mice mirrors natural poisoning symptoms in livestock exposed to toxic plants like Oxytropis glacialis .
Polymeric and Bis-Esters
- Sebacic Acid Bis(2,2,6,6-Tetramethyl-4-piperidinyl) Ester (CAS: 52829-07-9):
A dimeric structure (C₂₈H₅₂N₂O₄, MW: 480.72) used in high-performance polymer stabilization . - Copolymers with Styrene/Methacrylate :
These incorporate tetramethylpiperidine moieties into polymer backbones, enhancing UV resistance in materials like coatings .
Reactivity and Steric Effects
The tetramethyl substitution at the 2,6-positions drastically reduces reaction rates in nitrosation (relative rate: 1 vs. 100 for unsubstituted piperidine) due to steric hindrance . This property is critical in applications requiring controlled reactivity, such as controlled radical polymerization (e.g., TEMPO-mediated systems) .
Analytical and Toxicological Comparisons
Analytical Methods :
Toxicity :
Biological Activity
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester (commonly referred to as tetramethyl piperidine carboxylate) is a compound with various biological activities that have been explored in recent research. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H23NO2
- Molecular Weight : 213.32 g/mol
The structural features of this compound include a piperidine ring with two methyl groups at positions 2 and 6, which contribute to its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of tetramethyl piperidine carboxylate:
- NMDA Receptor Antagonism : Similar compounds have shown potential as N-methyl-D-aspartic acid (NMDA) receptor antagonists. NMDA antagonists are being investigated for their role in treating neurodegenerative disorders such as Alzheimer's disease and for their neuroprotective effects during ischemic events .
- Muscarinic Receptor Activity : Some derivatives of piperidine carboxylates have been identified as selective muscarinic receptor agonists. These interactions suggest potential applications in treating conditions such as glaucoma and myopia .
- Anticonvulsant Properties : The compound's structural analogs have been evaluated for anticonvulsant activity, indicating that modifications to the piperidine structure can enhance efficacy against seizures .
The mechanisms through which tetramethyl piperidine carboxylate exerts its biological effects are still under investigation. However, key findings include:
- Receptor Binding : Studies indicate that the compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Neuroprotection : By blocking NMDA receptors, the compound may prevent excitotoxicity associated with neurodegenerative diseases. This action is crucial in protecting neurons from damage during acute stress conditions such as stroke .
Research Findings and Case Studies
Several studies have explored the biological activity of tetramethyl piperidine carboxylate and its analogs:
Q & A
Q. Basic
- 1H/13C NMR : Assigns regiochemistry (e.g., tetramethyl groups at 2,2,6,6-positions) and ester carbonyl signals (~δ 3.6–3.8 ppm for methyl ester) .
- IR spectroscopy : Confirms ester formation (C=O stretch at ~1740 cm⁻¹) and absence of unprotected amines (N-H stretches absent) .
- Mass spectrometry : Validates molecular weight and detects impurities (e.g., incomplete Boc deprotection).
Artifact mitigation : Use deuterated solvents to avoid splitting artifacts in NMR, and dry samples to eliminate water interference in IR .
What strategies prevent racemization during asymmetric synthesis of chiral 4-piperidinecarboxylic acid esters?
Q. Advanced
- Chiral auxiliaries : Temporarily introduce enantiopure groups (e.g., Fmoc) to direct stereochemistry during alkylation .
- Low-temperature reactions : Perform enolate formation at −78°C to favor kinetic control and reduce epimerization .
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., bisoxazolines) with transition metals to induce enantioselectivity in esterification .
How do steric effects influence the reactivity of 2,2,6,6-tetramethylpiperidine derivatives in catalytic applications?
Advanced
The tetramethyl groups create steric hindrance, which:
- Limits substrate access : Bulky substituents reduce reaction rates in nucleophilic acyl substitutions but enhance selectivity for less hindered sites .
- Stabilizes intermediates : Steric shielding can stabilize radical intermediates (e.g., TEMPO analogs) in oxidation reactions .
- Computational modeling : DFT studies predict steric energy maps to optimize catalyst design for specific reactions .
What are the implications of piperidinyl oxidation in the biological activity of 4-piperidinecarboxylic acid esters?
Advanced
Oxidation to nitroxyl radicals (e.g., TEMPO analogs) can:
- Modulate pharmacokinetics : Increase metabolic stability but may introduce redox-active species that interact with biological targets .
- In vitro assays : Use ESR spectroscopy to detect radical formation and correlate with cytotoxicity or antioxidant activity .
How do researchers validate the purity of 4-piperidinecarboxylic acid esters for pharmacological studies?
Q. Basic
- HPLC-MS : Quantifies residual solvents (e.g., methanol) and synthetic byproducts (e.g., de-esterified acids) .
- Elemental analysis : Confirms C/H/N ratios to detect halogenated impurities from alkylation steps .
- Melting point consistency : Deviations >2°C indicate polymorphic impurities or solvate formation .
What computational tools predict the reactivity of 4-piperidinecarboxylic acid esters in nucleophilic environments?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Model solvation effects and steric interactions in ester hydrolysis reactions .
- QSPR models : Relate substituent effects (e.g., methyl groups) to reaction rates using historical kinetic data .
How are degradation pathways of 4-piperidinecarboxylic acid esters characterized in environmental matrices?
Q. Advanced
- Photolysis studies : Use UV-Vis spectroscopy to measure quantum yields of Norrish-type cleavage under simulated sunlight .
- Hydrolysis kinetics : pH-dependent LC-MS tracks ester hydrolysis to carboxylic acids, with Arrhenius plots for activation energy .
- Ecotoxicity assays : Combine degradation products with Daphnia magna or algae to assess environmental impact .
What role do 4-piperidinecarboxylic acid esters play in polymer stabilization, and how is efficacy quantified?
Advanced
As Hindered Amine Stabilizers (HAS):
- Mechanism : Piperidinyl groups scavenge free radicals, while ester linkages enable polymer compatibility .
- Accelerated aging tests : Expose polymer films to UV irradiation and measure tensile strength retention or carbonyl index via FT-IR .
- Electron paramagnetic resonance (EPR) : Quantifies radical scavenging capacity in real-time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
